molecular formula C2H2O4 B15350706 oxalic acid CAS No. 43058-40-8

oxalic acid

Cat. No.: B15350706
CAS No.: 43058-40-8
M. Wt: 94.020 g/mol
InChI Key: MUBZPKHOEPUJKR-XPULMUKRSA-N
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Description

Oxalic acid is a naturally occurring organic compound with the formula C₂H₂O₄. It is a dicarboxylic acid, meaning it has two carboxyl groups, and is known for its strong acidic properties. Found in many plants such as spinach, rhubarb, and cocoa, this compound has various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxalic acid can be synthesized through several methods:

  • Oxidation of Carbohydrates: : By oxidizing carbohydrates like sucrose or glucose with nitric acid, this compound can be produced. This method is efficient but generates significant amounts of byproducts.

  • Hydration of Carbon Dioxide: : Another method involves the reaction of carbon monoxide with sodium hydroxide under high pressure and temperature to form sodium oxalate, which is then acidified to produce this compound.

Industrial Production Methods

Industrially, this compound is primarily produced by:

  • Oxidation of Carbohydrates: : Similar to the laboratory method, industrial production often uses the oxidation of carbohydrates. industrial methods employ large-scale reactors and optimized conditions to maximize yield and reduce byproduct formation.

  • Hydrolysis of Cyanogen Compounds: : This involves the reaction of cyanogen with water to form this compound and ammonia. This method is less common but provides a high yield.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid undergoes various reactions, including:

  • Oxidation: : this compound can be oxidized to form carbon dioxide and water. This reaction is often used in redox titrations.

  • Reduction: : In the presence of reducing agents, this compound can be reduced to glyoxylic acid and further to glycolic acid.

  • Esterification: : Reacting this compound with alcohols forms oxalate esters, which are used in organic synthesis.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate and hydrogen peroxide are commonly used to oxidize this compound.

  • Reducing Agents: : Sodium amalgam and hydrogen gas are effective in reducing this compound.

  • Catalysts: : Sulfuric acid is often used as a catalyst in the esterification of this compound.

Major Products

  • Carbon Dioxide and Water: : From oxidation reactions.

  • Glyoxylic Acid and Glycolic Acid: : From reduction reactions.

  • Oxalate Esters: : From esterification reactions.

Scientific Research Applications

Oxalic acid is widely used in various fields:

  • Chemistry: : Used as a standard in redox titrations and as a reagent in organic synthesis.

  • Biology: : Employed in the study of metabolic pathways and enzyme functions.

  • Medicine: : Investigated for its potential in treating conditions like kidney stones, where it acts as a chelating agent.

  • Industry: : Utilized in the bleaching and cleaning of textiles, removal of rust, and metal polishing.

Mechanism of Action

Effects and Molecular Targets

Oxalic acid acts primarily through chelation, binding to metal ions and forming insoluble complexes. This property is beneficial in removing metal stains but can be detrimental in biological systems if excessive, leading to conditions like hyperoxaluria.

Comparison with Similar Compounds

Comparison and Uniqueness

  • Malonic Acid: : Both oxalic and malonic acids are dicarboxylic acids, but oxalic acid has a higher acidity due to its smaller structure and stronger electron-withdrawing effect of its carboxyl groups.

  • Succinic Acid: : Succinic acid is also a dicarboxylic acid but has a longer carbon chain, making it less acidic and more flexible in forming various compounds.

  • Tartaric Acid: : Tartaric acid, found in many plants, is similar in its carboxyl groups but differs in its additional hydroxyl groups, which make it more versatile in organic reactions.

Conclusion

This compound is a versatile and widely used compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and strong acidic nature make it indispensable in various scientific and industrial processes.

Properties

CAS No.

43058-40-8

Molecular Formula

C2H2O4

Molecular Weight

94.020 g/mol

IUPAC Name

oxalic acid

InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i1+2,2+2

InChI Key

MUBZPKHOEPUJKR-XPULMUKRSA-N

Isomeric SMILES

[14C](=O)([14C](=O)O)O

Canonical SMILES

C(=O)(C(=O)O)O

Origin of Product

United States

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